
Ethyl iodoacetate
Overview
Description
Ethyl iodoacetate is an organic compound with the chemical formula ICH₂CO₂CH₂CH₃. It is a derivative of ethyl acetate and is characterized by its clear, light yellow to orange liquid appearance . This compound is known for its use as an alkylating agent in organic synthesis and has historical significance as a lachrymatory agent used during World War I .
Preparation Methods
Ethyl iodoacetate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetate with iodine and red phosphorus. The reaction conditions typically include heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar principles of using iodine and ethyl acetate as starting materials.
Chemical Reactions Analysis
Reformatsky Reaction
The Reformatsky reaction, discovered by Sergey Reformatsky in 1887, involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc . Ethyl iodoacetate is frequently used as the alpha-halo ester component in this reaction .
General Reaction :
The reaction proceeds via a zinc enolate intermediate (Reformatsky reagent), which then reacts with the carbonyl compound .
Mechanism of the Reformatsky Reaction :
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Formation of the Reformatsky Reagent : Zinc inserts into the carbon-iodine bond of this compound.
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Nucleophilic Addition : The zinc enolate adds to the carbonyl compound.
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Hydrolysis : Aqueous workup yields the β-hydroxy ester.
Variations and Improvements :
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Activated Zinc : The scope of the Reformatsky reaction can be expanded by using activated zinc, which is produced by removing the deactivating zinc oxide layer .
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Copper-Catalyzed Reformatsky Reaction : A copper-catalyzed Reformatsky reaction of carbonyl compounds with this compound gives high yields of β-hydroxyl esters .
Radical Reactions
This compound participates in reactions involving radical intermediates .
Example : Reaction with 1-tetradecene in the presence of Zn + NiCl₂ x 6H₂O
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Single Electron Transfer : Evidence suggests a single-electron transfer process occurs .
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Radical Trapping : The ethoxycarbonyldifluoromethyl radical can be trapped using spin traps like phenyl tert-butyl nitrone, 5,5-dimethyl-1-pyrroline-N-oxide, 2-methyl-2-nitrosopropane, and 2-nitro-2-nitrosopropane .
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Addition to Olefins : The ethoxycarbonyldifluoromethyl radical adds to the olefin, furnishing a second radical intermediate .
Other Reactions
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Coupling Reactions : Reactions involving s-BuLi and i-PrLi and this compound can provide coupling products .
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Reaction with Alkenylboron Ate Complexes : this compound participates in radical-triggered three-component coupling reactions with alkenylboron ate complexes .
Data Table: Examples of Chemical Reactions
Scientific Research Applications
Ethyl iodoacetate has a wide range of applications in scientific research:
Biology: Its alkylating properties make it useful in studying biochemical pathways and enzyme functions.
Industry: This compound is used in the production of various chemicals and materials.
Mechanism of Action
The primary mechanism of action of ethyl iodoacetate involves its role as an alkylating agent. It can transfer its ethyl group to nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This property is particularly useful in organic synthesis and biochemical studies .
Comparison with Similar Compounds
Ethyl iodoacetate can be compared with other similar compounds, such as:
- Methyl bromoacetate
- Ethyl 3-bromopropionate
- Ethyl chloroacetate
- Ethyl bromoacetate
- Ethyl bromodifluoroacetate
- Ethyl acetoacetate
These compounds share similar alkylating properties but differ in their specific chemical structures and reactivity. This compound is unique due to the presence of the iodine atom, which influences its reactivity and applications .
Biological Activity
Ethyl iodoacetate (EIA) is an organic compound with notable biological activities, particularly in the context of its use as a chemical warfare agent and its implications in toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound is a colorless oily liquid that acts primarily as a lachrymator, meaning it causes irritation to the eyes and respiratory system. Its chemical structure allows it to interact with biological tissues, leading to various physiological responses. The compound is known for its volatility and low stability when exposed to air, which can lead to the release of iodine—a potent irritant.
- Irritation : EIA primarily affects mucosal surfaces, causing tearing and respiratory distress upon exposure.
- Toxicity : The compound is classified as toxic, with effects including skin irritation and potential systemic toxicity if absorbed in significant quantities.
- Chemical Warfare Use : Historically, EIA was utilized during World War I as a tear gas due to its effectiveness in flushing out enemy troops from trenches.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi. The exact mechanism is believed to involve disruption of cellular membranes and interference with metabolic processes.
Case Studies
- Toxicological Reports : There have been documented cases of poisoning resulting from exposure to this compound. Reports indicate severe respiratory symptoms and skin irritation in affected individuals, highlighting the compound's hazardous nature .
- Laboratory Studies : In controlled environments, EIA has been used to assess its effects on cell cultures, demonstrating cytotoxicity at varying concentrations. These studies are crucial for understanding safe handling practices and potential therapeutic applications.
Research Findings
A variety of studies have investigated the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic methods for ethyl iodoacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of iodoacetic acid with ethanol, often catalyzed by sulfuric acid or other acidic agents. Alternative routes include nucleophilic substitution of ethyl chloroacetate with potassium iodide. Reaction parameters such as temperature (e.g., reflux conditions), solvent polarity, and catalyst choice critically impact yield and purity. For instance, in polymer chemistry, this compound serves as a chain transfer agent (CTA) in microsuspension iodine transfer polymerization, where its concentration and reactivity dictate polymer molecular weight .
Q. How is this compound identified in environmental samples, and what are the common sources of interference?
Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for its detection, particularly in disinfection by-product (DBP) studies. However, this compound can form artifactually during sample extraction with ethyl acetate, complicating its identification in chlorinated water systems. Analytical workflows require careful blank subtraction and validation using retention time matching, isotopic patterns, and fragment ion analysis (e.g., m/z 155 for the iodoacetate moiety). Confidence levels for identification range from 2 (probable structure) to 3 (tentative) due to overlapping peaks and low abundance .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is highly toxic, causing severe skin/eye irritation and respiratory distress. Researchers must use fume hoods, nitrile gloves, and eye protection. Its historical use as a WWI tear gas underscores the need for rigorous exposure controls. Material Safety Data Sheets (MSDS) recommend immediate decontamination with water for spills and avoidance of ignition sources due to flammability .
Advanced Research Questions
Q. How does this compound enable meta-selective C–H alkylation in organic synthesis?
In palladium-catalyzed C–H activation, this compound acts as an alkylating agent under norbornene mediation. The transient directing group strategy allows meta-functionalization of arenes, achieving yields up to 67%. Key factors include ligand design (e.g., L17 with a fused cyclopentane ring) and solvent polarity, which stabilize intermediates and enhance selectivity .
Q. What mechanistic insights have time-resolved spectroscopy provided about this compound’s role in radical reactions?
Ultraviolet (280 nm) photolysis cleaves the C–I bond in this compound, generating an ethyl acetate radical and iodine atom. Time-resolved infrared (TRIR) spectroscopy tracks carbonyl stretching frequencies (∼1740 cm⁻¹) to monitor radical recombination and 1,2-metalate rearrangements. This method reveals transient intermediates with lifetimes <1 µs, critical for elucidating reaction pathways in radical-mediated syntheses .
Q. Why is this compound a persistent challenge in DBP analysis, and how can method improvements address this?
this compound’s co-elution with other iodinated DBPs and artifactual formation during extraction necessitate advanced chromatographic separation (e.g., UPLC with C18 columns) and high-resolution MS. For example, correcting misidentifications (e.g., distinguishing ethyl β-iodopropionate from iodoethene) requires comparing theoretical vs. experimental m/z values and leveraging retention time databases .
Q. How does this compound modulate chain transfer efficiency in iodine-mediated polymerization?
As a CTA, this compound terminates propagating polymer chains via iodine transfer, controlling molecular weight distribution. The chain transfer constant (Ctr) depends on monomer reactivity ratios and solvent polarity. For poly(vinyl acetate), Ctr values calculated using Mayo’s equation correlate with particle size and polydispersity in microsuspension systems .
Properties
IUPAC Name |
ethyl 2-iodoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFXVVHUKRKXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060770 | |
Record name | Ethyl iodoacetate | |
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Molecular Weight |
214.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl iodoacetate | |
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CAS No. |
623-48-3 | |
Record name | Ethyl 2-iodoacetate | |
Source | CAS Common Chemistry | |
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Record name | Ethyl iodoacetate | |
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Record name | ETHYL IODOACETATE | |
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Record name | Acetic acid, 2-iodo-, ethyl ester | |
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Record name | Ethyl iodoacetate | |
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Record name | Ethyl iodoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.816 | |
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Record name | Ethyl iodoacetate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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